molecular formula C14H26N4O3 B1443828 tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate CAS No. 1417368-22-9

tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1443828
CAS No.: 1417368-22-9
M. Wt: 298.38 g/mol
InChI Key: WHKAPCGSLQQIJC-UHFFFAOYSA-N
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Description

“tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Synthesis Analysis

This compound can be synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of this compound and its derivatives were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of this compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

This compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of this compound and its derivatives were further confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized. Their structures were confirmed by single crystal X-ray diffraction analysis, displaying various molecular shapes and intermolecular interactions. These compounds demonstrated moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Molecular Structure Analysis

  • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed, revealing typical bond lengths and angles for a piperazine-carboxylate (Mamat et al., 2012).

Biological Evaluation

  • Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized and identified as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Application in Acylation Chemistry

  • 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was synthesized and polymerized, leading to catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds showed significant catalytic activity in the acylation of tert-butanol with acetic anhydride (Mennenga et al., 2015).

Crystallography and Drug Chemistry

  • The sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared, showcasing novel chemistry with a pharmacologically useful core (Gumireddy et al., 2021).

Synthesis of Chiral Amino Alcohols

  • Polydentate chiral amino alcohol (2S)-2-[(5-tert-butyl-2-dimethylamino) penyl]methyl-amino-2-phenylethanol was synthesized from 5-tert-butyl-2-(dimethylamino) benzaldehyde, derived from L-phenyl glycine, indicating its application in chiral chemistry (Y. Jun, 2011).

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Future Directions

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . The antibacterial and antifungal activities of this compound and its derivatives have been studied against several microorganisms, and were found to be moderately active . This suggests potential future directions for the development of new drugs and therapies.

Properties

IUPAC Name

tert-butyl 4-[2-(dimethylaminomethylideneamino)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)10-12(19)15-11-16(4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKAPCGSLQQIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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